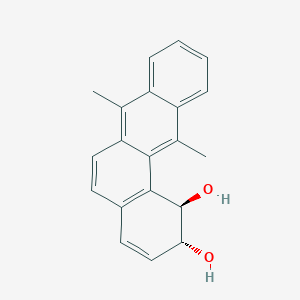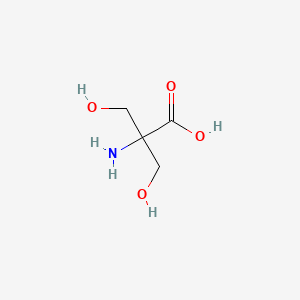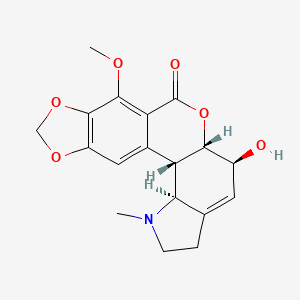
(1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of 7,12-dimethylbenz(a)anthracene, a compound known for its potent carcinogenic properties. This compound is of significant interest in scientific research due to its role in studying the mechanisms of carcinogenesis and its interactions with biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol typically involves the metabolic conversion of 7,12-dimethylbenz(a)anthracene. This process can be carried out using cultured mouse macrophages and tracheal and lung tissues. The primary metabolite produced in these cultures is 8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene, with this compound being another significant product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. The synthesis is generally performed in laboratory settings under controlled conditions to ensure the purity and specificity of the compound.
化学反応の分析
Types of Reactions: (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various hydroxylated derivatives, which are essential for studying the compound’s biological activity and potential carcinogenic effects .
科学的研究の応用
Chemistry: In chemistry, (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol is used to study the mechanisms of polycyclic aromatic hydrocarbon metabolism and the formation of DNA adducts, which are critical for understanding chemical carcinogenesis .
Biology: In biological research, this compound helps investigate the metabolic pathways and interactions of carcinogenic compounds with cellular components. It is particularly useful in studying the role of macrophages and other immune cells in metabolizing carcinogens .
Medicine: In medical research, this compound is used to develop animal models for studying cancer development and progression. These models are crucial for testing potential anti-cancer therapies and understanding the molecular mechanisms of carcinogenesis .
Industry: While its industrial applications are limited, the compound’s role in research contributes to the development of safer industrial processes and the identification of potential environmental carcinogens .
作用機序
The mechanism of action of (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol involves its metabolic conversion to reactive intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound primarily targets cellular DNA, leading to genetic alterations that contribute to cancer development .
類似化合物との比較
7,12-Dimethylbenz(a)anthracene: The parent compound, known for its potent carcinogenic properties.
8,9-Dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene: Another significant metabolite with similar biological activities.
7-Hydroxymethyl-12-methylbenz(a)anthracene: A hydroxylated derivative with distinct metabolic pathways.
Uniqueness: (1r,2r)-7,12-dimethyl-1,2-dihydrotetraphene-1,2-diol is unique due to its specific metabolic pathway and the formation of DNA adducts that are crucial for studying the mechanisms of carcinogenesis. Its distinct structure and reactivity make it a valuable tool in cancer research .
特性
CAS番号 |
68984-91-8 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
(1R,2R)-7,12-dimethyl-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-14-5-3-4-6-15(14)12(2)18-16(11)9-7-13-8-10-17(21)20(22)19(13)18/h3-10,17,20-22H,1-2H3/t17-,20+/m1/s1 |
InChIキー |
BWXUNMMEHBERHO-XLIONFOSSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C=C3)O)O |
異性体SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]([C@@H](C=C3)O)O |
正規SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C=C3)O)O |
同義語 |
1,2-dihydrodiol-DMBA 7,12-dimethylbenz(a)anthracene-1,2-dihydrodiol trans-1,2-dihydro-1,2-dihydroxy-7,12-dimethylbenz(a)anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2S,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol](/img/structure/B1204289.png)


